molecular formula C21H23N3O B14467382 4(3H)-Quinazolinone, 3-phenyl-2-[2-(1-piperidinyl)ethyl]- CAS No. 65612-90-0

4(3H)-Quinazolinone, 3-phenyl-2-[2-(1-piperidinyl)ethyl]-

Cat. No.: B14467382
CAS No.: 65612-90-0
M. Wt: 333.4 g/mol
InChI Key: YTXGCBZSAXMOAV-UHFFFAOYSA-N
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Description

3-Phenyl-2-(2-(piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a phenyl group and a piperidin-1-yl ethyl side chain, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-(2-(piperidin-1-yl)ethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method is the palladium-catalyzed three-component reaction. This method involves the use of carbodiimides, nucleophiles, and isocyanides in the presence of a palladium catalyst. The reaction is carried out in dry toluene under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(2-(piperidin-1-yl)ethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

3-Phenyl-2-(2-(piperidin-1-yl)ethyl)quinazolin-4(3H)-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Phenyl-2-(2-(piperidin-1-yl)ethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(3H)-one: Lacks the piperidin-1-yl ethyl side chain.

    3-Phenylquinazolin-4(3H)-one: Similar core structure but different side chains.

    2-(2-(Piperidin-1-yl)ethyl)quinazolin-4(3H)-one: Lacks the phenyl group.

Uniqueness

3-Phenyl-2-(2-(piperidin-1-yl)ethyl)quinazolin-4(3H)-one is unique due to its specific combination of a phenyl group and a piperidin-1-yl ethyl side chain. This unique structure may confer distinct biological activities and pharmacological properties compared to other quinazolinone derivatives.

Properties

CAS No.

65612-90-0

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

3-phenyl-2-(2-piperidin-1-ylethyl)quinazolin-4-one

InChI

InChI=1S/C21H23N3O/c25-21-18-11-5-6-12-19(18)22-20(13-16-23-14-7-2-8-15-23)24(21)17-9-3-1-4-10-17/h1,3-6,9-12H,2,7-8,13-16H2

InChI Key

YTXGCBZSAXMOAV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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